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Introduction

Eravacycline is a synthetic fluorocycline antibiotic belonging to the tetracycline class. It exhibits
broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria,
including many multidrug-resistant (MDR) strains. Accurate determination of the minimum
inhibitory concentration (MIC) of eravacycline against clinically relevant bacterial isolates is
crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the
drug development process. The broth microdilution (BMD) method is the gold-standard for
guantitative antimicrobial susceptibility testing, providing a reliable and reproducible means of
determining MIC values. This document provides a detailed protocol for performing
eravacycline susceptibility testing using the broth microdilution method, in accordance with
established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the
European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with
serial twofold dilutions of eravacycline in a liquid growth medium. Following incubation, the
lowest concentration of the antibiotic that completely inhibits visible bacterial growth is recorded
as the Minimum Inhibitory Concentration (MIC).
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Materials and Reagents

o Eravacycline analytical standard powder

» Sterile Water for Injection, USP

» Cation-Adjusted Mueller-Hinton Broth (CAMHB)
» Sterile 96-well microtiter plates

o Sterile reagent reservoirs

o Multichannel pipettes and sterile tips

e 0.85% sterile saline or other suitable diluent
e 0.5 McFarland turbidity standard

o Vortex mixer

o Spectrophotometer or turbidimeter

e Incubator (35 + 2 °C)

e Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus
aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC
27853)

Test bacterial isolates

Experimental Protocols
Preparation of Eravacycline Stock Solution

A stock solution of eravacycline should be prepared on the day of the assay.

o Aseptically reconstitute the eravacycline lyophilized powder. For example, a 50 mg vial of
XERAVA® can be reconstituted with 5 mL of Sterile Water for Injection, USP to yield a stock
solution of 10 mg/mL (10,000 pg/mL).[1]
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Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to
prevent foaming.

The reconstituted solution should be a clear, pale yellow to orange solution. Do not use if
particulate matter is observed.

Preparation of Eravacycline Working Solutions and
Serial Dilutions

Prepare an intermediate stock solution from the main stock. For example, dilute the 10,000
pg/mL stock solution in sterile CAMHB to achieve a concentration that is a multiple of the
highest final concentration to be tested in the microtiter plate.

In a sterile 96-well microtiter plate, add 100 pL of sterile CAMHB to all wells except for the
first column.

Add 200 pL of the highest concentration of eravacycline working solution to the wells in the
first column.

Perform serial twofold dilutions by transferring 100 uL from the first column to the second,
mixing well, and continuing this process across the plate to the desired final concentration.
Discard 100 pL from the last column of dilutions. This will result in each well containing 100
UL of the desired eravacycline concentration.

Inoculum Preparation

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated
colonies of the test organism.

Transfer the colonies to a tube containing sterile saline or other suitable broth.

Vortex the tube to create a smooth suspension.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can
be done visually or using a spectrophotometer (the suspension should have an optical
density at 625 nm of 0.08 to 0.13). A 0.5 McFarland standard is approximately equivalent to
1-2 x 1078 CFU/mL for E. coli.
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e Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a
final concentration of approximately 5 x 10"5 CFU/mL in each well of the microtiter plate.

Inoculation of Microtiter Plates

e Add 10 pL of the standardized and diluted bacterial suspension to each well of the microtiter
plate containing the eravacycline dilutions and the growth control wells. This will bring the
final volume in each well to 110 pL.

e The final inoculum in each well should be approximately 5 x 105 CFU/mL.

 Include a growth control well (containing only CAMHB and the inoculum) and a sterility
control well (containing only CAMHB) for each isolate tested.

Incubation

o Seal the microtiter plates to prevent evaporation.

 Incubate the plates in ambient air at 35 + 2 °C for 16-20 hours. For certain organisms or as
specified by guidelines, incubation may be extended to 24 hours.

Reading and Interpreting Results

 After incubation, examine the plates from the bottom using a reading mirror or by placing
them on a light box.

e The MIC is the lowest concentration of eravacycline that shows complete inhibition of visible
growth. A distinct button of growth at the bottom of the well or definite turbidity indicates
bacterial growth.

e The growth control well should show distinct turbidity, and the sterility control well should
remain clear.

 Interpret the MIC values based on the established clinical breakpoints from regulatory bodies
such as the FDA or EUCAST to categorize the isolate as Susceptible (S), Intermediate (l), or
Resistant (R).

Quality Control

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

It is imperative to perform quality control testing with each batch of susceptibility tests. This is
achieved by testing standard ATCC reference strains with known MIC ranges for eravacycline.
The obtained MIC values for the QC strains must fall within the acceptable ranges for the test

results to be considered valid.

Data Presentation
Table 1: Quality Control Ranges for Eravacycline Broth
Microdilution

Quality Control Strain

CLSI/EUCAST Expected MIC Range

(ng/mL)
Escherichia coli ATCC 25922 0.032 - 0.125
Staphylococcus aureus ATCC 29213 0.016 - 0.125
Enterococcus faecalis ATCC 29212 0.016 - 0.064
Pseudomonas aeruginosa ATCC 27853 2-16

Data compiled from multiple sources.[1][2]

Table 2: Eravacycline MIC Interpretive Criteria
(Breakpoints)

) . EUCAST Breakpoints
Organism Group FDA Breakpoints (ug/mL)

(ng/mL)
S I
Enterobacteriaceae <05
Escherichia coli
Enterococcus faecalis <0.064
Enterococcus faecium <0.064
S = Susceptible, | = Intermediate, R = Resistant. Dashes indicate that no breakpoint is currently

established. Data compiled from multiple sources.[2]
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Table 3: Eravacycline MIC50 and MIC90 Values for
Sel | E ial S :

Bacterial Species MIC50 (pg/mL) MIC90 (pg/mL)
Escherichia coli 0.25 0.5

Klebsiella pneumoniae 0.5 2
Staphylococcus aureus 0.12 1

Acinetobacter baumannii 0.5 2

Enterococcus faecalis 0.06 0.12
Enterococcus faecium 0.06 0.5

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited,
respectively. These values can vary based on the collection of isolates tested. Data compiled
from a multicenter study in Guangdong, China.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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